

# Synergistic Effects of Kresoxim-methyl in Fungicide Combinations: A Comparative Guide

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Compound of Interest		
Compound Name:	Kresoxim-Methyl	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of **Kresoxim-methyl** when combined with other fungicides for the control of various plant pathogenic fungi. The data presented is compiled from recent scientific studies and is intended to inform research and development in the field of plant protection.

### **Overview of Synergistic Interactions**

Kresoxim-methyl, a quinone outside inhibitor (QoI) fungicide, demonstrates enhanced efficacy when used in combination with fungicides from other chemical groups, particularly demethylation inhibitors (DMIs). This synergy is attributed to the complementary modes of action of the combined fungicides, which target different sites within the fungal metabolic pathways. Kresoxim-methyl inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, disrupting the electron transport chain and halting ATP production. DMI fungicides, on the other hand, inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. The simultaneous disruption of these two critical pathways can lead to a more potent antifungal effect than the sum of the individual components.

## **Quantitative Data on Synergistic Efficacy**

The following tables summarize quantitative data from various studies on the synergistic effects of **Kresoxim-methyl** with other fungicides against specific plant pathogens.



## Kresoxim-methyl and Difenoconazole against Apple Scab (Venturia inaequalis)

Data on the synergistic interaction between **Kresoxim-methyl** and difenoconazole for the control of apple scab is crucial for developing effective disease management strategies. While several studies have investigated the individual efficacy of these fungicides, specific data on their combined effect is still emerging. The table below presents available data on the individual efficacy of each fungicide. Further research is needed to quantify the synergistic ratio of their combination.

Fungicide	Concentrati on (µg/mL)	Pathogen Strain	Efficacy Metric	Value	Citation
Kresoxim- methyl	0.35	Venturia inaequalis (baseline)	ED50	0.35 μg/mL	[1]
Difenoconazo le	0.05 - 1.46	Venturia inaequalis	EC50	0.05 - 1.46 μg/mL	[2][3]

## Kresoxim-methyl and Tebuconazole against Chilli Fruit Rot (Colletotrichum truncatum)

A study on the in vitro efficacy of **Kresoxim-methyl** and tebuconazole, another DMI fungicide, against Colletotrichum truncatum demonstrated a significant increase in mycelial growth inhibition when the two were combined.



Treatment	Concentration (ppm)	Mycelial Growth Inhibition (%) after 10 days	Synergistic Ratio (SR)*	Citation
Kresoxim-methyl 44.3% SC	80	67.88	-	[4]
Tebuconazole 25.9% EC	20	88.82	-	[4]
Kresoxim-methyl + Tebuconazole	40 + 10	86.12	1.15	[4]
Kresoxim-methyl + Tebuconazole	20 + 10	Not Reported	-	[4]
Kresoxim-methyl + Tebuconazole	10 + 10	Not Reported	-	[4]
Kresoxim-methyl + Tebuconazole	40 + 5	Not Reported	-	[4]
Kresoxim-methyl + Tebuconazole	20 + 5	Not Reported	-	[4]
Kresoxim-methyl + Tebuconazole	10 + 5	Not Reported	-	[4]

<sup>\*</sup>Synergistic Ratio (SR) was calculated using the Abbott's formula: SR = Observed inhibition / Expected inhibition. An SR value > 1 indicates synergy.

## Kresoxim-methyl and Boscalid against Grey Mould (Botrytis cinerea)

The combination of **Kresoxim-methyl** with boscalid, a succinate dehydrogenase inhibitor (SDHI), has shown synergistic effects in controlling grey mould.



Treatment	Pathogen Strain	Efficacy Metric	EC50 Value (mg/L)	Citation
Kresoxim-methyl	Botrytis cinerea (baseline)	Mycelial Growth Inhibition	2.38 ± 0.21	
Kresoxim-methyl	Botrytis cinerea (baseline)	Conidial Germination Inhibition	0.28 ± 0.09	
Boscalid	Botrytis cinerea (after 2 years of mixture use)	Conidial Germination Inhibition	0.39 ± 0.08	
Kresoxim-methyl	Botrytis cinerea (after 2 years of mixture use)	Conidial Germination Inhibition	0.26 ± 0.07	

A field trial using a premixed formulation of **Kresoxim-methyl** and boscalid (Resilience 300SC) demonstrated significant disease control in potato and tomato.

Crop	Disease	Product	Disease Control (%)	Citation
Potato	Early Blight (Alternaria sp.)	Resilience 300SC	Not specified	
Tomato	Grey Mould (Botrytis sp.)	Resilience 300SC	Not specified	

### **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.

## In Vitro Fungicide Efficacy Testing: Poisoned Food Technique



This method is used to evaluate the effect of fungicides on the mycelial growth of a pathogen.

#### Protocol:

- Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
- Fungicide Stock Solution: Prepare a stock solution of the test fungicide(s) in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).
- Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), add the
  required volume of the fungicide stock solution to achieve the desired final concentrations.
   For combination studies, add both fungicides to the same batch of media. Pour the poisoned
  PDA into sterile Petri plates. A control plate with no fungicide should also be prepared.
- Inoculation: From a young, actively growing culture of the target fungus, cut a mycelial disc (typically 5-7 mm in diameter) from the edge of the colony using a sterile cork borer.
- Incubation: Place the mycelial disc, mycelium-side down, in the center of each poisoned and control PDA plate.
- Data Collection: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark. Measure the colony diameter (in two perpendicular directions) at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
- Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) \* 100 where:
  - dc = average diameter of the fungal colony in the control plate
  - dt = average diameter of the fungal colony in the treated plate





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Workflow for the Poisoned Food Technique.

### In Vivo Fungicide Efficacy on Detached Leaves

This assay assesses the protective and curative activity of fungicides on plant tissue.

#### Protocol:

- Plant Material: Collect young, healthy, and untreated leaves from a susceptible host plant (e.g., apple leaves for Venturia inaequalis).
- · Fungicide Application:
  - Protective Assay: Spray the detached leaves with the fungicide solution until runoff and allow them to dry.
  - Curative Assay: Inoculate the leaves first and then apply the fungicide treatment after a specific incubation period (e.g., 24 or 48 hours).
- Inoculation: Prepare a spore suspension of the target pathogen in sterile distilled water.
   Spray the spore suspension onto the adaxial (upper) surface of the leaves.
- Incubation: Place the leaves in a moist chamber (e.g., a Petri dish with a moist filter paper)
   and incubate under controlled conditions (e.g., 18-20°C with a photoperiod) to allow for



infection and disease development.

- Disease Assessment: After a suitable incubation period (e.g., 7-14 days), visually assess the
  disease severity on each leaf by estimating the percentage of the leaf area covered by
  lesions.
- Efficacy Calculation: Calculate the fungicide efficacy using the following formula: % Efficacy = ((Severity\_control Severity\_treated) / Severity\_control) \* 100 where:
  - Severity control = average disease severity on control leaves
  - Severity treated = average disease severity on fungicide-treated leaves

### **Signaling Pathways and Mechanisms of Synergy**

The synergistic effect of combining QoI and DMI fungicides stems from their distinct and complementary modes of action, which create a multi-pronged attack on the fungal pathogen.

- Kresoxim-methyl (QoI): This fungicide acts on the mitochondrial respiratory chain. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which is a crucial step in the production of ATP, the cell's primary energy currency. The disruption of ATP synthesis leads to a rapid cessation of energy-dependent cellular processes, including spore germination and mycelial growth.
- DMI Fungicides (e.g., Difenoconazole, Tebuconazole): These fungicides target the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in animal cells. DMIs inhibit the enzyme 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell. This disrupts the integrity and function of the cell membrane, ultimately leading to cell death.

The synergistic interaction occurs because the fungus is simultaneously attacked at two vital and independent points: its energy production system and its cellular structure. This dual-action approach can be more effective than either fungicide alone, especially against fungal populations that may have developed reduced sensitivity to a single mode of action.



Synergistic mechanism of QoI and DMI fungicides.

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